3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine
Description
3,5-Dimethyl-2-(1H-pyrrol-1-yl)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine core substituted with methyl groups at positions 3 and 5, and a pyrrole ring at position 2. Pyrazines are widely studied for their role in flavor and aroma, particularly in foods and beverages, due to their low odor thresholds and roasted/nutty characteristics . For example, pyrazines with pyrrole or alkyl substituents are often synthesized via cyclization or condensation reactions involving hydrazines or carbonyl compounds .
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-2-pyrrol-1-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-11-10(9(2)12-8)13-5-3-4-6-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXQZXPVSRIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Substituent Effects on Aroma and Reactivity
The substitution pattern on the pyrazine ring significantly influences aroma profiles and chemical reactivity. Key comparisons include:
Key Findings :
- Pyrrole vs. Alkyl Substituents : The pyrrole group in the target compound may enhance aroma complexity compared to simple alkyl substituents (e.g., methyl or ethyl), as nitrogen-rich heterocycles often lower odor thresholds .
- Stereochemical Effects : The (Z)-propenyl isomer in 3,5-dimethyl-2-[(Z)-1-propenyl]pyrazine shows distinct chromatographic behavior, highlighting the role of stereochemistry in flavor compound identification .
- Agricultural Applications : Pyrazines like 2,5-dimethyl-3-(3-methylbutyl)pyrazine are upregulated in crops under phosphorus-sulfur fertilization, suggesting substituent-dependent bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
